3-hydroxy-N'-propanoylbenzohydrazide

α-Glucosidase Inhibition Antidiabetic Research Benzohydrazide SAR

3-Hydroxy-N'-propanoylbenzohydrazide (C₁₀H₁₂N₂O₃, MW 208.21) is a benzohydrazide derivative characterized by a 3-hydroxy substituent on the phenyl ring and an N'-propanoyl acyl chain. This compound belongs to a class of N-acylhydrazones widely studied for their versatile biological activities.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B7841684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-N'-propanoylbenzohydrazide
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCC(=O)NNC(=O)C1=CC(=CC=C1)O
InChIInChI=1S/C10H12N2O3/c1-2-9(14)11-12-10(15)7-4-3-5-8(13)6-7/h3-6,13H,2H2,1H3,(H,11,14)(H,12,15)
InChIKeyUIVDJMXREVNRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N'-propanoylbenzohydrazide for Research: Chemical Profile and Structural Context


3-Hydroxy-N'-propanoylbenzohydrazide (C₁₀H₁₂N₂O₃, MW 208.21) is a benzohydrazide derivative characterized by a 3-hydroxy substituent on the phenyl ring and an N'-propanoyl acyl chain [1]. This compound belongs to a class of N-acylhydrazones widely studied for their versatile biological activities [2]. Its molecular architecture offers a balance of hydrogen bond donors and acceptors (hydroxy group and hydrazide moiety) with a lipophilic propanoyl chain, a feature that differentiates it structurally from both simpler benzohydrazides and analogs with alternative ring substitutions (e.g., 4-hydroxy, 2-hydroxy, or halogenated derivatives) [1].

Why 3-Hydroxy-N'-propanoylbenzohydrazide Cannot Be Casually Substituted by Other Benzohydrazide Analogs


Benzohydrazide derivatives are highly sensitive to subtle changes in substitution pattern. As demonstrated in recent structure-activity relationship (SAR) studies, the position of a single hydroxy group on the phenyl ring (ortho, meta, or para) can dramatically alter a compound's binding affinity for biological targets, its α-glucosidase inhibitory potency, and its antimicrobial spectrum [1]. Furthermore, even among close analogs like 3-chloro-N'-pentanoylbenzohydrazide, the nature of the acyl chain (propanoyl vs. pentanoyl) significantly modulates activity [2]. These findings underscore that a specific molecule like 3-hydroxy-N'-propanoylbenzohydrazide possesses a unique, non-interchangeable profile defined by its precise 3-OH and N'-propanoyl configuration. Generic substitution with a different benzohydrazide carries a high risk of altering or losing the desired biological effect, making compound-specific evidence essential for research selection and procurement.

3-Hydroxy-N'-propanoylbenzohydrazide: Quantifiable Differentiation from Key Analogs


Structural Basis for α-Glucosidase Inhibitory Potential Relative to Chloro-Substituted Benzohydrazides

While direct α-glucosidase inhibition data for 3-hydroxy-N'-propanoylbenzohydrazide is not available in primary literature, class-level evidence provides a strong, quantifiable baseline for its potential and a clear differentiation from a close structural analog. A 2023 study by Ali et al. established that for benzohydrazide derivatives, α-glucosidase inhibitory activity is highly dependent on specific substituents. The reference compound, 3‑chloro-N'-pentanoylbenzohydrazide, exhibited an IC₅₀ of 3.12 ± 0.10 µM, which is 2.7 times more potent than the standard drug acarbose (IC₅₀ = 8.52 ± 0.10 µM) [1]. The target compound, 3-hydroxy-N'-propanoylbenzohydrazide, differs from this potent analog by the replacement of the meta-chloro group with a meta-hydroxy group and the pentanoyl chain with a propanoyl chain. Based on established benzohydrazide SAR, the electron-donating nature of the hydroxy group and the shorter propanoyl chain are predicted to significantly alter hydrogen-bonding and lipophilic interactions at the enzyme's active site, leading to a distinct activity profile that cannot be extrapolated from the chloro-analog [2].

α-Glucosidase Inhibition Antidiabetic Research Benzohydrazide SAR

Differentiation by Antimicrobial Spectrum: 3-Hydroxy vs. 4-Hydroxy Substituted Benzohydrazides

The antimicrobial profile of benzohydrazide derivatives is strictly governed by the position of the hydroxy substituent. For the 3-hydroxybenzohydrazide core (the parent structure of the target compound), antimicrobial efficacy has been demonstrated against a panel of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . In contrast, derivatives of the regioisomeric 4-hydroxybenzohydrazide (p-hydroxy) exhibit a different spectrum, with potent activity reported against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis [1]. This is a critical differentiation: the ortho, meta, and para-hydroxy isomers are not functionally equivalent. The specific meta-substitution in 3-hydroxy-N'-propanoylbenzohydrazide directs its activity profile toward a distinct set of pathogens compared to the more extensively studied para-isomer, making it a non-fungible tool for investigating structure-activity relationships in antimicrobial drug discovery.

Antimicrobial Antifungal Staphylococcus aureus E. coli

Unique Propanoyl Chain as a Key Modulator of PON1 Inhibition Among Benzohydrazides

A 2022 study on a panel of benzohydrazide derivatives (1-9) as Paraoxonase 1 (PON1) inhibitors established a quantitative activity range for this class, with IC₅₀ values spanning 76.04 ± 13.51 to 221.70 ± 13.59 µM [1]. Crucially, this study demonstrates that even among structurally similar benzohydrazides, activity can vary by nearly three-fold. 3-hydroxy-N'-propanoylbenzohydrazide's specific N'-propanoyl moiety is a key differentiator. Unlike the compounds in the referenced study (e.g., 2-amino-4-chlorobenzohydrazide, which showed the best inhibition with a Ki of 38.75 ± 12.21 µM), the target compound's aliphatic propanoyl chain will impart distinct steric and hydrophobic properties compared to aromatic or amino-substituted analogs. This directly influences its fit within the PON1 active site and its resultant inhibitory potency [2]. Without direct data, its position within the class's known 3-fold potency range (76-222 µM) is undefined, highlighting its unique, uncharacterized nature and the need for specific evaluation.

Paraoxonase 1 (PON1) Enzyme Inhibition Cardiovascular Research

Differentiation from 2-Hydroxybenzohydrazide Analogs in E. coli Antibacterial Activity

The regioisomeric position of the hydroxy group on the benzohydrazide ring is a critical determinant of antibacterial potency. A 2023 study on derivatives of 2-hydroxybenzohydrazide (salicylhydrazide) identified N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide as having significant activity against E. coli [1]. The target compound, 3-hydroxy-N'-propanoylbenzohydrazide, is a meta-isomer, which will engage in a completely different pattern of intramolecular hydrogen bonding and present a distinct pharmacophore to bacterial targets compared to its ortho-isomer counterpart. Furthermore, the study highlights that the synthesis of these active 2-hydroxybenzohydrazide derivatives can be achieved via microwave irradiation (green chemistry), underscoring the practical, methodological differences in working with these regioisomers [2].

Antibacterial Escherichia coli Green Chemistry

Primary Research and Discovery Applications for 3-Hydroxy-N'-propanoylbenzohydrazide


Structure-Activity Relationship (SAR) Studies for Next-Generation α-Glucosidase Inhibitors

Based on class-leading potency for benzohydrazides (IC₅₀ values as low as 3.12 µM, >2.7x acarbose), this compound serves as a key probe to define the impact of a meta-hydroxy group and an N'-propanoyl chain on anti-diabetic potential. Researchers can systematically compare its activity against the known 3‑chloro-N'-pentanoylbenzohydrazide lead to map the SAR of ring substitution and acyl chain length, directly informing the design of improved inhibitors [1].

Investigating Regioisomer-Specific Antimicrobial Mechanisms

The clear divergence in antimicrobial spectrum between meta- and para-hydroxybenzohydrazides [1] positions this compound as a critical tool for mechanistic studies. It can be used to probe why certain pathogens (e.g., S. aureus, E. coli, C. albicans) are more susceptible to the 3-hydroxy substitution pattern, while others (e.g., MRSA, M. tuberculosis) are preferentially targeted by the 4-hydroxy isomer. This research can uncover novel, isomer-selective bacterial targets .

Exploration of the N'-Propanoyl Pharmacophore in PON1 Inhibition and Cardiovascular Research

Given that PON1 activity is linked to cardiovascular health and benzohydrazides show a wide, measurable range of inhibition (IC₅₀ 76-222 µM) [1], this compound provides a unique entry point for investigating the role of a small, aliphatic N'-acyl chain. It fills a gap in the existing SAR data, allowing researchers to determine how the propanoyl group influences binding kinetics (Ki) and potency, which is essential for developing more selective PON1 modulators .

Differentiation from Ortho-Hydroxy Leads in Antibacterial Discovery

This compound is a meta-isomer of the active 2-hydroxybenzohydrazide class, which has shown promise against E. coli [1]. Its application lies in comparing the antibacterial efficacy and mechanism of action of meta- vs. ortho-hydroxy regioisomers. This is a fundamental SAR exercise in medicinal chemistry to identify the optimal pharmacophore for targeting Gram-negative bacteria, with implications for developing new antibiotics .

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